Phenyl(2-phenyl-1H-indol-1-yl)methanone
Description
Properties
CAS No. |
53330-45-3 |
|---|---|
Molecular Formula |
C21H15NO |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
phenyl-(2-phenylindol-1-yl)methanone |
InChI |
InChI=1S/C21H15NO/c23-21(17-11-5-2-6-12-17)22-19-14-8-7-13-18(19)15-20(22)16-9-3-1-4-10-16/h1-15H |
InChI Key |
UKOGCJMDGNDYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Phenyl(2-phenyl-1H-indol-1-yl)methanone can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach is the heteroannulation of 2-haloaniline derivatives with phenylacetyl under mild conditions, catalyzed by palladium complexes . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phenyl(2-phenyl-1H-indol-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . For instance, it can inhibit enzymes like cyclooxygenase, leading to anti-inflammatory effects . Additionally, it may induce apoptosis in cancer cells by interacting with specific signaling pathways .
Comparison with Similar Compounds
Structural Analogues
Table 1: Molecular Properties of Key Indole Derivatives
Key Structural Differences :
- Substituent Position: The parent compound has a benzoyl group at the C2 position, whereas analogs like (1,2-dimethyl-1H-indol-3-yl)(phenyl)methanone feature methyl groups at C1 and C3 .
- Electron-Withdrawing Groups: Sulfonyl-containing derivatives (e.g., Phen-yl(1-phenyl-sulfonyl-1H-indol-2-yl)methanone) exhibit altered electronic properties, with bond lengths N1–C7 = 1.415 Å and N1–C14 = 1.409 Å, longer than non-sulfonylated indoles (mean: 1.355 Å) .
Functional and Pharmacological Comparisons
Key Trends :
- Sulfonyl Groups : Enhance COX-2 selectivity and metabolic stability. For example, sulfonylated derivatives show up to 65.71-fold selectivity for COX-2 over COX-1 .
- Halogenation : Fluorine or chlorine substituents (e.g., 4-fluorophenyl in ) improve target binding via halogen bonding.
- Methoxy Groups: Derivatives like (5-methoxy-1H-indol-2-yl)(phenyl)methanone exhibit improved Caco-2 permeability (log Papp = 1.5 × 10⁻⁶ cm/s), suggesting enhanced oral bioavailability .
Crystallographic and Computational Insights
- Molecular Geometry: In Phen-yl(1-phenyl-sulfonyl-1H-indol-2-yl)methanone, the dihedral angle between the indole ring and phenyl groups is 84.81°, creating a non-planar conformation that influences receptor binding .
- Software Tools : Structures are often refined using SHELXL and visualized via ORTEP-3 , ensuring accuracy in bond-length (±0.003 Å) and angle measurements .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phenyl(2-phenyl-1H-indol-1-yl)methanone, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound is synthesized via Friedel-Crafts benzoylation of n-propyl benzene with benzoyl chloride using AlCl₃ as a Lewis acid catalyst in dichloromethane. Subsequent allylic bromination with N-bromosuccinimide (NBS) in CCl₄ yields a bromo derivative, which is oxidized to 1,4-diacylbenzene. Fischer indole cyclization of the diacylbenzene hydrazone in the presence of BF₃·Et₂O/AcOH completes the synthesis. Key parameters include anhydrous conditions, controlled temperature (0–5°C during bromination), and stoichiometric optimization to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and indole N–H vibrations (~3400 cm⁻¹).
- NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and methyl/methylene groups; ¹³C NMR confirms carbonyl carbons (~190 ppm) and aromatic systems.
- Mass Spectrometry (EI-MS) : Provides molecular ion peaks (e.g., m/z 299 for C₁₉H₁₅NO) and fragmentation patterns to verify structural integrity.
- Elemental Analysis : Validates purity via C, H, N, and O content .
Q. How is single-crystal X-ray diffraction applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray analysis involves growing crystals in a solvent system (e.g., DCM/hexane), collecting intensity data using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), and refining structures with SHELXL. Key metrics include R-factor (<0.05), data-to-parameter ratio (>15), and validation via CCDC deposition. For example, the phenyl-indole dihedral angle (~85°) and bond lengths (C=O: 1.21 Å) are critical for confirming stereoelectronic properties .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting specific biological pathways?
- Methodological Answer : SAR studies focus on modifying substituents (e.g., halogenation at indole C5, alkylation of the N1 position) to enhance binding to targets like tubulin. For example, replacing the 3-methoxy group with a sulfonyl moiety improves interactions with the colchicine binding site. Molecular docking (AutoDock Vina) and crystallography (PDB: 6M9L) validate binding modes, while in vitro assays (e.g., microtubule polymerization inhibition) quantify activity .
Q. What methodologies are used to assess in vivo efficacy and pharmacokinetics, including metabolite identification?
- Methodological Answer :
- In Vivo Models : Xenograft mice are dosed orally (10–50 mg/kg), with tumor volume and metastasis monitored via bioluminescence imaging.
- Metabolite Profiling : Urine samples are extracted via SPE, derivatized (e.g., BSTFA), and analyzed by GC-MS. Major metabolites (e.g., hydrolytic defluorination products) are identified via fragmentation patterns (m/z 245, 231) and retention time matching .
Q. How do molecular docking and crystallography validate interactions with biological targets?
- Methodological Answer : Co-crystallization of the compound with tubulin (2.1 Å resolution) reveals hydrogen bonds between the carbonyl group and β-tubulin Thr179. Docking (Glide SP/XP) optimizes pose selection using scoring functions (ΔG < -9 kcal/mol). Discrepancies between computational and experimental data (e.g., RMSD > 2 Å) necessitate force field adjustments or solvent modeling .
Q. What strategies mitigate challenges in crystallographic data interpretation for structurally complex analogs?
- Methodological Answer :
- Twinned Data : Use SHELXL's TWIN/BASF commands to refine twin fractions and HKLF5 format for intensity integration.
- Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., solvent molecules) with constraints (SIMU/DELU).
- Validation Tools : CheckCIF/PLATON flags outliers (e.g., bond angle RMSD > 3σ) and validates hydrogen bonding networks .
Q. How to evaluate antimicrobial and antibiofilm activities of this compound derivatives?
- Methodological Answer :
- MIC Assays : Broth microdilution (CLSI guidelines) against S. aureus (ATCC 29213) and E. coli (ATCC 25922), with MIC90 values < 8 µg/mL indicating potency.
- Biofilm Inhibition : Crystal violet staining quantifies biomass reduction in 96-well plates after 24h exposure (IC₅₀: 10–20 µM).
- Efflux Pump Inhibition : Ethidium bromide accumulation assays (fluorescence spectroscopy) assess synergy with antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
